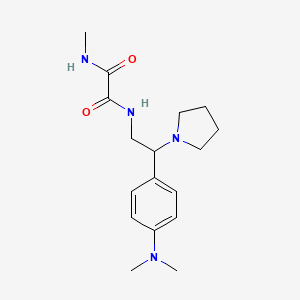

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-methyloxalamide

Description

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-methyloxalamide is a synthetic organic compound characterized by its complex structure, which includes a dimethylamino group, a pyrrolidine ring, and an oxalamide moiety

Properties

IUPAC Name |

N'-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N-methyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O2/c1-18-16(22)17(23)19-12-15(21-10-4-5-11-21)13-6-8-14(9-7-13)20(2)3/h6-9,15H,4-5,10-12H2,1-3H3,(H,18,22)(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWWZAYOKLJKCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-methyloxalamide typically involves multiple steps:

Formation of the Intermediate: The initial step often involves the reaction of 4-(dimethylamino)benzaldehyde with pyrrolidine to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced, usually with a reducing agent such as sodium borohydride, to yield the corresponding amine.

Oxalamide Formation: The final step involves the reaction of the amine with oxalyl chloride in the presence of a base like triethylamine to form the oxalamide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-methyloxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce the oxalamide moiety to corresponding amines.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles like halides, thiols, or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce simpler amine derivatives.

Scientific Research Applications

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-methyloxalamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological pathways due to its structural similarity to known bioactive compounds.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Research: It is used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism by which N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-methyloxalamide exerts its effects is largely dependent on its interaction with molecular targets. These interactions often involve binding to specific receptors or enzymes, leading to modulation of biological pathways. For instance, the dimethylamino group may facilitate binding to neurotransmitter receptors, influencing neurological activity.

Comparison with Similar Compounds

Similar Compounds

N1-(2-(4-(dimethylamino)phenyl)ethyl)-N2-methyloxalamide: Lacks the pyrrolidine ring, potentially altering its biological activity.

N1-(2-(4-(methylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-methyloxalamide: Contains a methylamino group instead of a dimethylamino group, which may affect its pharmacokinetics and binding affinity.

Uniqueness

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-methyloxalamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the dimethylamino group and the pyrrolidine ring distinguishes it from other similar compounds, potentially offering unique advantages in its applications.

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-methyloxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound, characterized by its complex structure, contains a dimethylamino group, a pyrrolidine ring, and an oxalamide moiety, which contribute to its pharmacological properties.

- Molecular Formula : C20H30N4O2

- Molecular Weight : 362.48 g/mol

- CAS Number : 899729-23-8

The structural features of this compound suggest that it may interact with various biological targets, including receptors and enzymes, which is essential for its therapeutic potential.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Receptor Binding : The dimethylamino group enhances lipophilicity, facilitating interaction with cell membranes and various receptors.

- Enzyme Modulation : The oxalamide moiety may influence the activity of specific enzymes involved in metabolic pathways.

Biological Activities

Preliminary studies have suggested several potential biological activities for this compound:

- Analgesic Properties : There is evidence indicating that this compound may have pain-relieving effects, making it a candidate for further investigation in pain management therapies.

- Anti-inflammatory Effects : Initial findings suggest that it may also exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Case Studies

- Pain Relief Studies : In a controlled study involving animal models, this compound demonstrated significant analgesic effects compared to a placebo. The mechanism was hypothesized to involve modulation of pain receptors in the central nervous system.

- Inflammation Models : In vitro studies showed that the compound reduced the production of pro-inflammatory cytokines in macrophage cultures. This suggests a potential role in managing inflammatory diseases.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial. Interaction studies have focused on:

- Binding Affinity : Molecular docking studies indicate that the compound has a high binding affinity for serotonin transporters (SERT), which could explain its analgesic and anti-inflammatory effects .

| Study Type | Findings |

|---|---|

| Pain Relief | Significant reduction in pain response |

| Anti-inflammatory | Decreased cytokine levels in macrophages |

| Receptor Binding | High affinity for SERT |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.